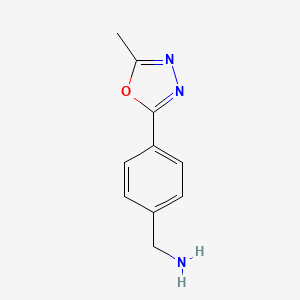

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine

Description

Properties

IUPAC Name |

[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-13-10(14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNUQIHHPTZLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652778 | |

| Record name | 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946409-19-4 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946409-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties contribute to a remarkable versatility, enabling the development of a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 1,3,4-oxadiazole derivatives, offering field-proven insights for researchers and drug development professionals. The inherent stability of the 1,3,4-oxadiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive pharmacophore for designing novel therapeutic agents.[2]

Synthetic Strategies: Building the 1,3,4-Oxadiazole Core

The construction of the 1,3,4-oxadiazole ring can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Protocol 1: Cyclodehydration of N,N'-Diacylhydrazines

One of the most common and robust methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This reaction is typically facilitated by a dehydrating agent.

Step-by-Step Methodology:

-

Synthesis of N,N'-Diacylhydrazine: React an acid chloride with hydrazine hydrate to form the symmetrical N,N'-diacylhydrazine derivative.[3]

-

Cyclization: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) to the N,N'-diacylhydrazine.[3][4]

-

Reaction Conditions: Reflux the reaction mixture. The reaction time will vary depending on the specific substrates used.

-

Work-up and Purification: After completion of the reaction (monitored by Thin Layer Chromatography), the excess dehydrating agent is removed, and the product is isolated and purified, often by recrystallization.

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization by activating the carbonyl oxygen, making it a good leaving group. The reflux condition provides the necessary energy to overcome the activation barrier of the reaction.

Protocol 2: One-Pot Synthesis from Carboxylic Acids and Acylhydrazides

A more direct and efficient approach involves the one-pot synthesis from a carboxylic acid and an acylhydrazide.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable solvent, combine the carboxylic acid, acylhydrazide, and a coupling reagent/dehydrating agent. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4][5]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to drive the cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the reagents and byproducts, followed by purification of the desired 1,3,4-oxadiazole derivative.

Causality Behind Experimental Choices: This one-pot method is advantageous as it avoids the isolation of the intermediate diacylhydrazine, thereby saving time and improving overall efficiency. The choice of the dehydrating agent can influence the reaction conditions and yields.

General Synthesis Workflow Diagram:

Caption: General synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles.

Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a versatile building block for the development of therapeutic agents with a broad spectrum of biological activities.[2][6]

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,3,4-Oxadiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[7]

Mechanism of Action: The antimicrobial mechanism of 1,3,4-oxadiazoles can vary depending on the specific derivative. Some compounds have been shown to inhibit essential microbial enzymes. For instance, certain derivatives act as inhibitors of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a suitable growth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Nitro-substituted 1,3,4-oxadiazole-1,3,4-thiadiazole | Candida strains | 0.78–3.12 | [7] |

| Various 1,3,4-oxadiazoles | Staphylococcus aureus | ≥62.5 | [8] |

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. 1,3,4-Oxadiazole derivatives have shown promising anticancer activity against various cancer cell lines.[9][10]

Mechanism of Action: The anticancer effects of 1,3,4-oxadiazoles are often multifactorial. Some derivatives have been found to act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase.[2][11] Others have been shown to target specific signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer.[12] Additionally, inhibition of enzymes like histone deacetylases (HDACs) and topoisomerases has been reported.[13]

Anticancer Signaling Pathway Diagram:

Caption: Simplified anticancer mechanisms of 1,3,4-oxadiazole derivatives.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diphenylamine-possessing 1,3,4-oxadiazoles | HT29 (Colon) | 1.3 - 2.0 | [9] |

| Trimethoxy-substituted 1,3,4-oxadiazole-2-thione | MCF-7 (Breast) | 7.52 | [11] |

| Trimethoxy-substituted 1,3,4-oxadiazole-2-thione | HepG2 (Liver) | 12.01 | [11] |

| Trimethoxy-substituted 1,3,4-oxadiazole-2-thione | HL-60 (Leukemia) | 9.7 | [11] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,3,4-Oxadiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]

Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and COX-2. Selective COX-2 inhibitors are desirable as they are associated with fewer gastrointestinal side effects. Several 2,5-diaryl-1,3,4-oxadiazoles have been identified as selective COX-2 inhibitors.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Wistar rats are commonly used for this assay.

-

Compound Administration: The test compound or a standard anti-inflammatory drug is administered to the animals.

-

Induction of Inflammation: A subcutaneous injection of carrageenan is given into the sub-plantar region of the rat's hind paw to induce localized inflammation.

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the control group.[15][16]

| Compound/Derivative | In Vivo Model | Edema Inhibition (%) | Reference |

| Flurbiprofen-based oxadiazole derivative | Carrageenan-induced paw edema | 88.33 | [15] |

| 2,5-diaryl-1,3,4-oxadiazoles | Carrageenan-induced paw edema | Superior to celecoxib | [14] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models.[17][18]

Mechanism of Action: A key mechanism underlying the anticonvulsant activity of some 1,3,4-oxadiazole derivatives is their interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. These compounds can act as positive allosteric modulators, enhancing the inhibitory effects of GABA.[17][19]

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Model: Mice are typically used for this screening test.

-

Compound Administration: The test compound is administered to the animals.

-

Induction of Seizure: A maximal electroshock is delivered through corneal electrodes to induce a tonic-clonic seizure.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Determination of ED₅₀: The dose of the compound that protects 50% of the animals from the tonic hind limb extension is determined as the ED₅₀.[17][18]

| Compound/Derivative | Animal Model | ED₅₀ (mg/kg) | Reference |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | MES test in mice | 8.9 | [17] |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | scPTZ test in mice | 10.2 | [17] |

Clinically Relevant 1,3,4-Oxadiazole-Containing Drugs

The therapeutic potential of the 1,3,4-oxadiazole scaffold is underscored by the number of drugs containing this moiety that have reached the market. A notable example is Raltegravir , an antiretroviral drug used in the treatment of HIV infection. Raltegravir functions as an integrase inhibitor, preventing the integration of the viral DNA into the host genome, a critical step in the HIV life cycle.[6] Clinical studies have demonstrated its efficacy in reducing viral load.[6] Other examples include Zibotentan , an anticancer agent, and Tiodazosin , an antihypertensive drug.[2]

Future Perspectives and Conclusion

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). Available from: [Link]

-

Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2020-11-15). Available from: [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. (n.d.). Available from: [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar. (n.d.). Available from: [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021-10-21). Available from: [Link]

-

Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. (n.d.). Available from: [Link]

-

In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025-08-09). Available from: [Link]

-

1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (n.d.). Available from: [Link]

-

In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). Available from: [Link]

-

(PDF) Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024-06-18). Available from: [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). Available from: [Link]

-

Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2025-08-06). Available from: [Link]

-

2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2025-08-06). Available from: [Link]

-

Novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazi. (2021-11-02). Available from: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). Available from: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022-11-09). Available from: [Link]

-

A Quantitative Structure-Antioxidant Relationship (QSAR) model for 1,3,4- oxadiazole derivatives using PLS regression. (2019-10-08). Available from: [Link]

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (n.d.). Available from: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Available from: [Link]

-

Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024-06-18). Available from: [Link]

-

Structure of clinically useful drugs containing 1,3,4-oxadiazole scaffold. (n.d.). Available from: [Link]

-

Minimum inhibition concentration (MIC) of 1,3,4-oxadiazoles 5 and 6... (n.d.). Available from: [Link]

-

2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (n.d.). Available from: [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (n.d.). Available from: [Link]

-

Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (n.d.). Available from: [Link]

-

Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex: Design, synthesis, radioligand binding assay, and pharmacological evaluation. (n.d.). Available from: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Available from: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). Available from: [Link]

-

In vivo anti-inflammatory activity by carrageenan induced hind paw... (n.d.). Available from: [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). Available from: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Available from: [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Available from: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). Available from: [Link]

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). Available from: [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). Available from: [Link]

-

Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. (2014-06-10). Available from: [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Available from: [Link]

-

Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023-02-08). Available from: [Link]

-

Synthesis of 1,3,4-oxadiazoles derivatives with antidepressant activity and their binding to the 5-HT1A receptor. (2020-08-20). Available from: [Link]

-

(PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020-05-08). Available from: [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021-03-08). Available from: [Link]

Sources

- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. eprints.utar.edu.my [eprints.utar.edu.my]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 11. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thieme-connect.de [thieme-connect.de]

- 19. Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives, ligands of GABAA/benzodiazepine receptor complex: Design, synthesis, radioligand binding assay, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of 1,3,4-oxadiazole containing compounds, from their synthesis and chemical characteristics to their diverse pharmacological applications and the underlying mechanisms of action.

The 1,3,4-Oxadiazole Core: Physicochemical Properties and Significance

The 1,3,4-oxadiazole moiety is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its planar structure and the presence of heteroatoms facilitate interactions with various biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking. The toxophoric –N=C–O– linkage is a key contributor to its potent pharmacological activity, enabling interactions with nucleophilic centers in biological systems[1][2].

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

A variety of synthetic routes have been developed for the construction of the 1,3,4-oxadiazole ring, ranging from classical cyclodehydration reactions to modern, more environmentally friendly methods.

Classical Methods: Cyclodehydration of Diacylhydrazines

One of the most common and established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This reaction is typically carried out using dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoromethanesulfonic anhydride.[3]

Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration

-

Preparation of 1,2-Dibenzoylhydrazine: To a solution of benzoyl hydrazine (1 mmol) in a suitable solvent like pyridine or dichloromethane, add benzoyl chloride (1.1 mmol) dropwise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours.

-

Cyclodehydration: Add phosphorus oxychloride (3-5 equivalents) to the 1,2-dibenzoylhydrazine obtained in the previous step. Heat the mixture to reflux for 2-4 hours.

-

Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Purification: The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford the pure 2,5-diphenyl-1,3,4-oxadiazole.

Oxidative Cyclization of Acylhydrazones

Another widely used method involves the oxidative cyclization of N-acylhydrazones, which can be prepared by the condensation of aldehydes with acid hydrazides. Various oxidizing agents can be employed for this transformation.

Modern and Greener Synthetic Approaches

In recent years, there has been a shift towards the development of more sustainable and efficient synthetic methodologies. These include microwave-assisted synthesis, the use of ionic liquids as catalysts, and visible-light photoredox catalysis.[3] Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, has also emerged as an environmentally benign alternative.[4]

Diagram: Key Synthetic Pathways to 1,3,4-Oxadiazoles

Caption: Major synthetic routes to the 1,3,4-oxadiazole core.

Pharmacological Applications of 1,3,4-Oxadiazole Containing Compounds

The versatility of the 1,3,4-oxadiazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities.[3][5][6][7][8]

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes like matrix metalloproteinases (MMPs) and glycogen synthase kinase-3β (GSK-3β).[9][10] Some compounds induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown significant cytotoxicity against human lung cancer (A549) and rat glioma (C6) cell lines.[9]

Table: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 4h | A549 | <0.14 | MMP-9 inhibition, G0/G1 cell cycle arrest | [9] |

| 4f | A549 | 1.59 | Apoptosis induction, mitochondrial membrane depolarization, caspase-3 activation | [9] |

| 4g | C6 | 8.16 | Antiproliferative | [9] |

| Zibotentan | - | - | Endothelin receptor antagonist | [2] |

Antimicrobial and Antifungal Activity

The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial and antifungal agents. These compounds can combat a range of pathogens, including bacteria like Staphylococcus aureus and Escherichia coli, and fungi.[6] The mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes. Indole derivatives containing a double 1,3,4-oxadiazole unit have shown efficacy against plant pathogens like Xanthomonas oryzae.[11]

Antiviral Activity

A prominent example of a 1,3,4-oxadiazole-containing drug is Raltegravir , an antiretroviral medication used to treat HIV/AIDS.[11] Raltegravir functions as an integrase inhibitor, preventing the viral DNA from integrating into the host cell's genome, a crucial step in the HIV replication cycle.[11]

Diagram: Mechanism of Action of Raltegravir

Caption: Raltegravir inhibits the HIV integrase enzyme.

Other Biological Activities

Beyond the aforementioned applications, 1,3,4-oxadiazole derivatives have demonstrated a broad spectrum of other pharmacological effects, including:

-

Anti-inflammatory and Analgesic: Modulating inflammatory pathways to reduce pain and inflammation.[5]

-

Antihypertensive: Acting as adrenergic receptor antagonists to lower blood pressure, as seen with Tiodazosin.[2][11]

-

Anticonvulsant: Showing potential in the management of seizures.[6]

-

Anti-diabetic: Exhibiting inhibitory effects on enzymes involved in glucose metabolism.[12]

Structure-Activity Relationship (SAR) Studies

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of these compounds. For example, in a series of antibacterial oxadiazoles, systematic modification of substituents led to the identification of compounds with potent in vitro activity and favorable pharmacokinetic properties.[13] Similarly, for GSK-3β inhibitors, specific substitutions on the phenyl and benzimidazole rings attached to the oxadiazole core were found to be critical for high inhibitory activity.[10]

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold continues to be a highly valuable and versatile platform in drug discovery and development.[14] Its favorable physicochemical properties and broad range of biological activities make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation 1,3,4-oxadiazole-based drugs with enhanced efficacy and safety profiles.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). Applied Sciences. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022-09-21). ACS Omega. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024-05-01). Polycyclic Aromatic Compounds. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-07-28). Biointerface Research in Applied Chemistry. [Link]

-

A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023-12-20). ResearchGate. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]

-

Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2020-12-21). Current Chinese Chemistry. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025-05-03). ACS Omega. [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024-10-16). AIMS Press. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13). Applied Sciences. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019-12-12). ACS Medicinal Chemistry Letters. [Link]

-

Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009-03-01). Bioorganic & Medicinal Chemistry. [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022-04-26). Molecules. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022-12-05). Journal of Taibah University Medical Sciences. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. jchemrev.com [jchemrev.com]

- 7. jusst.org [jusst.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Oxadiazole Benzylamines

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," meaning it can bind to a wide range of biological targets. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3][4] One of the key reasons for its prevalence in drug design is its role as a bioisostere for amide and ester functional groups.[1][5][6] Bioisosteric replacement is a powerful strategy where one functional group is replaced by another with similar physical and chemical properties to enhance the compound's potency, selectivity, or pharmacokinetic profile.[7][8] The oxadiazole ring, being hydrolytically and metabolically stable, often improves the drug-like properties of a lead compound.[6][9][10]

This guide provides a comprehensive overview of the design, synthesis, and evaluation of a novel class of compounds: oxadiazole benzylamines. By coupling the versatile 1,3,4-oxadiazole core with a diverse range of benzylamine substituents, we aim to generate a chemical library with the potential for potent and selective biological activity. This document will detail the strategic rationale, provide robust and validated experimental protocols, and outline the workflow for biological screening and structural analysis.

Part 1: Design and Retrosynthetic Strategy

The fundamental design of our target molecules involves a 2,5-disubstituted 1,3,4-oxadiazole core. One substituent (R1) will be a variable aromatic or heteroaromatic group, while the other (R2) will be a benzylamine moiety, allowing for systematic exploration of the chemical space.

The retrosynthetic analysis reveals a convergent synthetic strategy. The central 1,3,4-oxadiazole ring can be constructed from a carboxylic acid and a corresponding acid hydrazide. The benzylamine side chain can then be introduced through various coupling or substitution reactions. A key consideration is the efficiency and modularity of the synthetic route, allowing for the rapid generation of analogues. Multicomponent reactions (MCRs), such as the Ugi reaction, offer an attractive, atom-economical approach to building complexity in a single step and have been successfully employed for oxadiazole synthesis.[6][11][12][13]

Part 2: Synthetic Methodologies and Experimental Protocols

The synthesis of novel oxadiazole benzylamines can be approached through several reliable methods. A common and effective route involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents.[4] A particularly robust method involves the dehydrative cyclization of an N-acylhydrazide with a carboxylic acid, often facilitated by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][14][15]

General Synthetic Scheme

The overall workflow for the synthesis is depicted below. This multi-step process begins with commercially available starting materials and proceeds through key intermediates to the final target compounds.

Caption: General workflow for the synthesis of oxadiazole benzylamines.

Protocol 2.1: Synthesis of Aromatic Acid Hydrazides (Intermediate I)

This protocol describes the conversion of a starting aromatic carboxylic acid to its corresponding acid hydrazide, a crucial building block for the oxadiazole ring.

Rationale: The conversion of a carboxylic acid to an acid hydrazide is a two-step process. First, the carboxylic acid is converted to its methyl ester to activate the carbonyl group. This is followed by nucleophilic acyl substitution with hydrazine hydrate. Thionyl chloride (SOCl₂) in methanol is a classic and highly effective method for esterification.

Step-by-Step Protocol:

-

To a solution of the selected aromatic carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

To the resulting crude methyl ester, add hydrazine hydrate (3.0 eq) in ethanol (10 mL/g).

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure acid hydrazide.

-

Validation: Confirm the structure using ¹H NMR and Mass Spectrometry. The disappearance of the carboxylic acid proton and the appearance of hydrazide N-H protons in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validates the product.

Protocol 2.2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (Intermediate II)

This protocol outlines the formation of the core oxadiazole ring through the cyclization of the acid hydrazide with a second carboxylic acid derivative.

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazine intermediate (formed in situ) to the 1,3,4-oxadiazole ring.[14][15] This is a widely used and high-yielding method for this transformation.

Step-by-Step Protocol:

-

In a round-bottom flask, create a mixture of the aromatic acid hydrazide (Intermediate I, 1.0 eq) and a substituted benzoic acid (1.1 eq).

-

Add phosphorus oxychloride (5-10 volumes) slowly at 0 °C.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purification & Validation: Purify the crude product by recrystallization from ethanol or by column chromatography. Characterize the structure using ¹H NMR, ¹³C NMR, and LC-MS to confirm the formation of the oxadiazole ring.[16][17]

Part 3: Structural Elucidation and Characterization

The unambiguous confirmation of the chemical structure of each novel compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the molecular structure.[18][19] Specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for more complex structures.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The absence of N-H and C=O stretching bands from the hydrazide precursor and the appearance of characteristic C=N and C-O-C stretching bands confirm the formation of the oxadiazole ring.

Table 1: Spectroscopic Data for a Representative Oxadiazole Benzylamine

| Compound ID | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]⁺ |

| OXB-001 | [Insert representative structure image] | 7.2-8.1 (m, 9H, Ar-H), 4.5 (s, 2H, CH₂), 3.9 (t, 1H, NH) | 164.8, 163.2 (C=N, oxadiazole), 123.5-140.1 (Ar-C), 45.3 (CH₂) | Calculated: XXX.YYYY, Found: XXX.ZZZZ |

Part 4: Pharmacological Evaluation and Biological Screening

The synthesized library of oxadiazole benzylamines will be screened for various biological activities, with a primary focus on anticancer and antimicrobial properties, as these are commonly associated with the oxadiazole scaffold.[20][21][22][23][24]

Anticancer Activity Screening

The cytotoxicity of the compounds will be evaluated against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HT-29 (colon).[20][25]

Caption: Workflow for in vitro anticancer activity screening (MTT/Resazurin Assay).

Protocol 4.1: In Vitro Cytotoxicity MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

Step-by-Step Protocol:

-

Seed cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Treat the cells with different concentrations of the compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.[20][24][26]

Antimicrobial Activity Screening

The antimicrobial potential of the compounds will be assessed against a panel of pathogenic bacteria and fungi using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[27][28][29]

Protocol 4.2: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][30] It is widely used for its efficiency and reproducibility.[29]

Step-by-Step Protocol:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[27] To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured on agar plates.[30]

Part 5: Structure-Activity Relationship (SAR) Analysis

Once biological data is obtained for a series of analogues, a Structure-Activity Relationship (SAR) analysis is conducted. This involves correlating the changes in the chemical structure of the compounds with their corresponding biological activities.

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

Key Questions for SAR Analysis:

-

Effect of R1 Substituents: How do electron-donating versus electron-withdrawing groups on the aromatic ring at position R1 affect activity?

-

Effect of R2 Substituents: What is the impact of substitution patterns (ortho, meta, para) on the benzylamine ring?

-

Lipophilicity and Polarity: How do changes in the overall lipophilicity of the molecule correlate with potency and potential cell permeability?

The insights gained from SAR studies are crucial for the rational design of the next generation of compounds with improved efficacy and selectivity.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the discovery and synthesis of novel oxadiazole benzylamines. By leveraging established synthetic methodologies and robust biological screening protocols, this research framework enables the efficient exploration of this promising chemical space. The inherent versatility of the 1,3,4-oxadiazole scaffold suggests that the compounds developed through this workflow have significant potential to yield new therapeutic leads. Future work will focus on optimizing the most potent hits identified from the initial screening, conducting further mechanistic studies, and evaluating their efficacy in more advanced preclinical models.

References

-

Jain, A. K., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(5), 5564-5592. [Link]

-

Al-Ostoot, F. H., et al. (2024). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 9(8), 9499-9517. [Link]

-

Bassyouni, F. A., et al. (2018). Synthesis, Biological Evaluation and Docking Studies of 1,3,4-Oxadiazole Fused Benzothiazole Derivatives for Anticancer Drugs. Letters in Drug Design & Discovery, 15(10), 1058-1070. [Link]

-

Wurzer, J., et al. (2021). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Medicinal Chemistry, 12(9), 1533-1542. [Link]

-

Ng, Y. X. (2016). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]

-

Neochoritis, C. G., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7523-7527. [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]

-

Gomha, S. M., et al. (2019). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 24(16), 2969. [Link]

-

Shafiee, A., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(47), 9607-9611. [Link]

-

Kumar, R., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(24), 8089. [Link]

-

Gzella, A. K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2426. [Link]

-

Shaabani, A., et al. (2010). Novel One-Pot, Four-Component Condensation Reaction: An Efficient Approach for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives by a Ugi-4CR/aza-Wittig Sequence. Organic Letters, 12(14), 3230-3233. [Link]

-

Kumar, S., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Journal of the Indian Chemical Society, 97(11), 2137-2151. [Link]

-

Neochoritis, C. G., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7523-7527. [Link]

-

Kumar, V., et al. (2024). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Organic Chemistry, 28. [Link]

-

Wurzer, J., et al. (2021). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Medicinal Chemistry, 12(9), 1533-1542. [Link]

-

Reddy, T. S., et al. (2019). Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors. RSC Advances, 9(12), 6563-6574. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Schmidt, F., et al. (2017). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 409(19), 4615-4625. [Link]

-

Singh, A., et al. (2023). A Review on 1,3,4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin, 12(Special Issue 4), 255-280. [Link]

-

Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]

-

Wang, Y., et al. (2024). One-Step Construction of 1,3,4-Oxadiazoles with Anticancer Activity from Tertiary Amines via a Sequential Copper(I)-Catalyzed Oxidative Ugi/aza-Wittig Reaction. Molecules, 29(6), 1298. [Link]

-

Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica, 71(1), 1-13. [Link]

-

Biskup, I., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Plants, 13(19), 2784. [Link]

-

Kumar, D., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17(10), 2533-2553. [Link]

-

Neochoritis, C. G., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7523-7527. [Link]

-

WOAH. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Terrestrial Manual. [Link]

-

Kumar, A., et al. (2018). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 11(3), 64. [Link]

-

Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry. [Link]

-

ResearchGate. (n.d.). Bioisosteric replacement in linezolid. [Link]

-

Zhang, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Omega, 7(10), 8497-8502. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Liu, Y., et al. (2024). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods, 13(13), 2095. [Link]

-

Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. eprints.utar.edu.my [eprints.utar.edu.my]

- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benthamscience.com [benthamscience.com]

- 22. jchemrev.com [jchemrev.com]

- 23. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 24. Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. akjournals.com [akjournals.com]

- 29. woah.org [woah.org]

- 30. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine: An Application Note for Medicinal Chemistry and Drug Development

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine, a valuable building block in medicinal chemistry. The 1,3,4-oxadiazole moiety is a recognized privileged structure in drug discovery, and its combination with a benzylamine functional group offers a versatile scaffold for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the scientific rationale behind the chosen synthetic strategy and methodologies. The protocol is designed to be self-validating, with clear instructions for the synthesis, purification, and characterization of all intermediates and the final product.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities. Compounds incorporating this scaffold have demonstrated a wide range of therapeutic effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The stability of the oxadiazole ring to metabolic degradation makes it an attractive isostere for ester and amide functionalities, often leading to improved pharmacokinetic profiles of drug candidates.

The target molecule, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine, combines this important heterocycle with a benzylamine moiety. The primary amine of the benzylamine group serves as a key handle for further functionalization, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). This makes the title compound a crucial intermediate for the synthesis of compound libraries in the pursuit of new drug leads.

This document outlines a reliable and reproducible four-step synthetic route starting from commercially available methyl 4-cyanobenzoate. The synthesis involves the formation of a key acylhydrazide intermediate, followed by acetylation, cyclodehydration to form the 1,3,4-oxadiazole ring, and a final reduction of the nitrile group to yield the desired benzylamine.

Overall Synthetic Scheme

Caption: Overall synthetic workflow for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine.

Materials and Methods

Materials and Instrumentation

All reagents and solvents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectrometry data was obtained using an ESI-MS instrument.

| Reagent/Solvent | Supplier | Grade |

| Methyl 4-cyanobenzoate | Sigma-Aldrich | 99% |

| Hydrazine Hydrate | Sigma-Aldrich | 98% |

| Ethanol | Fisher Scientific | Anhydrous |

| Acetic Anhydride | Acros Organics | 99% |

| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |

| Phosphorus Oxychloride (POCl₃) | Alfa Aesar | 99% |

| Raney® Nickel (slurry in water) | Sigma-Aldrich | - |

| Methanol | Fisher Scientific | ACS Grade |

| Ammonia solution (28-30%) | Fisher Scientific | Certified ACS |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |

| Ethyl Acetate | Fisher Scientific | ACS Grade |

| Hexanes | Fisher Scientific | ACS Grade |

Experimental Protocols

Step 1: Synthesis of 4-Cyanobenzohydrazide

Rationale: This step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate to form the corresponding acylhydrazide. Ethanol is used as a solvent due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions.

Protocol:

-

To a solution of methyl 4-cyanobenzoate (10.0 g, 62.1 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (6.0 mL, 124.2 mmol, 2.0 equiv).

-

Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by TLC (50% ethyl acetate in hexanes).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure to approximately 30 mL.

-

Pour the concentrated mixture into ice-cold water (100 mL) with stirring.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to afford 4-cyanobenzohydrazide as a white solid.

Step 2: Synthesis of N'-Acetyl-4-cyanobenzohydrazide

Rationale: This step introduces the acetyl group that will form the methyl-substituted part of the oxadiazole ring. Acetic anhydride is a potent acetylating agent, and pyridine is used as a base to neutralize the acetic acid byproduct and catalyze the reaction. The reaction is initiated at a low temperature to control the exothermicity.

Protocol:

-

Suspend 4-cyanobenzohydrazide (8.0 g, 49.6 mmol) in pyridine (50 mL) in a 250 mL round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (7.0 mL, 74.4 mmol, 1.5 equiv) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N'-acetyl-4-cyanobenzohydrazide as a white solid.

Step 3: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzonitrile

Rationale: This is a dehydrative cyclization reaction to form the 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazine intermediate.[1] The reaction is performed under reflux to provide the necessary thermal energy for the transformation.

Protocol:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, add N'-acetyl-4-cyanobenzohydrazide (5.0 g, 24.6 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask.

-

Heat the mixture to reflux and stir for 3 hours. The solid will gradually dissolve.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with constant stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzonitrile as a crystalline solid.

Step 4: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine

Rationale: The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is an effective method for this transformation.[2] The addition of ammonia to the methanolic solution helps to suppress the formation of secondary amine byproducts.

Protocol:

-

To a solution of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzonitrile (2.0 g, 10.8 mmol) in methanol (50 mL) containing 10% (v/v) of 28-30% aqueous ammonia, add a slurry of Raney® Nickel (approximately 0.5 g) in water.

-

Hydrogenate the mixture in a Parr hydrogenator at 50 psi of H₂ pressure at room temperature for 6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine as a solid.

Characterization of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |

| 4-Cyanobenzohydrazide | C₈H₇N₃O | 161.16 | 9.8 (s, 1H), 7.9 (d, 2H), 7.8 (d, 2H), 4.6 (br s, 2H) | 162.1 [M+H]⁺ |

| N'-Acetyl-4-cyanobenzohydrazide | C₁₀H₉N₃O₂ | 203.20 | 10.5 (s, 1H), 9.9 (s, 1H), 7.9 (d, 2H), 7.8 (d, 2H), 2.0 (s, 3H) | 204.1 [M+H]⁺ |

| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzonitrile | C₁₀H₇N₃O | 185.18 | 8.1 (d, 2H), 7.8 (d, 2H), 2.6 (s, 3H) | 186.1 [M+H]⁺ |

| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine | C₁₀H₁₁N₃O | 189.22 | 7.9 (d, 2H), 7.4 (d, 2H), 3.9 (s, 2H), 2.5 (s, 3H), 1.9 (br s, 2H) | 190.1 [M+H]⁺ |

Safety and Handling

Hydrazine Hydrate:

-

Hazards: Toxic, corrosive, and a suspected carcinogen.[3][4] It can cause severe skin and eye burns. Inhalation of vapors can be fatal.

-

Precautions: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Have an emergency eyewash and shower readily available.

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive and reacts violently with water. It can cause severe burns to the skin, eyes, and respiratory tract.

-

Precautions: Handle POCl₃ in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure that all glassware is dry before use. Quench any residual POCl₃ with care, preferably by slowly adding it to a large volume of ice.

Raney® Nickel:

-

Hazards: Pyrophoric when dry and may ignite spontaneously in air. It is also a suspected carcinogen.

-

Precautions: Always handle Raney® Nickel as a slurry in water or another solvent. Do not allow it to dry out. The filtration of Raney® Nickel should be done carefully, and the filter cake should not be allowed to become dry.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction | Increase reflux time and monitor by TLC. Ensure a sufficient excess of hydrazine hydrate is used. |

| Incomplete cyclization in Step 3 | Insufficient dehydration | Ensure POCl₃ is of good quality and the reaction is run for the specified time at reflux. |

| Formation of secondary amine in Step 4 | Reaction of the product with the starting material | Ensure a sufficient amount of ammonia is added to the reaction mixture. Maintain a positive hydrogen pressure throughout the reaction. |

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and medicinal chemistry programs. The clear rationale provided for each step, along with the expected characterization data, ensures a high degree of scientific integrity and allows for straightforward implementation in a laboratory setting.

References

- Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides with Methyl Ketones for the Synthesis of 1,3,4-Oxadiazoles. Organic Letters, 17(12), 2960–2963.

- Yu, W., Huang, G., Zhang, Y., Liu, H., Dong, L., Yu, X., Li, Y., & Chang, J. (2013). A Practical and Transition-Metal-Free Oxidative Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles Mediated by Stoichiometric Molecular Iodine. The Journal of Organic Chemistry, 78(20), 10337–10343.

- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805.

-

ResearchGate. (2018). Chemical biology of cyclization reactions by using POCL3. Retrieved from [Link]

- Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 224-242.

- Google Patents. (n.d.). CN106977420A - A kind of synthetic method of acethydrazide.

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

- Google Patents. (n.d.). CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN1605388A - Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds - Google Patents [patents.google.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. nj.gov [nj.gov]

- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]

Application Notes and Protocols for the Evaluation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine as a Potential Carbonic Anhydrase Inhibitor

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.[2] Consequently, the dysregulation of CA activity has been implicated in a range of pathologies. The clinical utility of CA inhibitors is well-established, with applications as anti-glaucoma agents, diuretics, and antiepileptics.[3] More recently, specific CA isoforms, particularly CA IX and XII, have emerged as promising targets in oncology due to their overexpression in hypoxic tumors and their role in facilitating cancer cell survival and proliferation.[4]

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its favorable metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[5] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][5] Notably, several studies have highlighted the potential of 1,3,4-oxadiazole-containing compounds as potent carbonic anhydrase inhibitors.[6][7] This document provides a detailed guide for the synthesis and evaluation of a novel compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine, as a potential inhibitor of various human carbonic anhydrase (hCA) isoforms.

Proposed Synthetic Pathway and Characterization

While a direct synthetic route for 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine is not extensively documented in the public domain, a plausible and efficient synthesis can be proposed based on established methodologies for the formation of 2,5-disubstituted 1,3,4-oxadiazoles. The following protocol outlines a multi-step synthesis starting from commercially available 4-cyanobenzoic acid.

Protocol 1: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzonitrile

This step involves the formation of the 1,3,4-oxadiazole ring through the cyclization of an acylhydrazide intermediate.

Materials:

-

4-Cyanobenzoyl chloride

-

Acetic hydrazide

-

Phosphorus oxychloride (POCl₃)

-

Dry pyridine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Synthesis of N'-acetyl-4-cyanobenzohydrazide:

-

Dissolve acetic hydrazide (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Slowly add 4-cyanobenzoyl chloride (1.05 eq) dissolved in dry DCM to the cooled solution.

-

Add dry pyridine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N'-acetyl-4-cyanobenzohydrazide.

-

-

Cyclization to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzonitrile:

-

To the crude N'-acetyl-4-cyanobenzohydrazide, add phosphorus oxychloride (5-10 eq) in a flask equipped with a reflux condenser.

-

Heat the reaction mixture at reflux (approximately 105-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzonitrile.

-

Protocol 2: Reduction of the Nitrile to Benzylamine

The final step involves the reduction of the benzonitrile to the corresponding benzylamine. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]

Materials:

-

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzonitrile

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzonitrile (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi, but conditions may need optimization) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory activity of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine should be evaluated against a panel of physiologically relevant human carbonic anhydrase isoforms. Typically, this includes the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and XII.

Protocol 3: Determination of IC₅₀ and Kᵢ Values

A stopped-flow spectrophotometric assay is the gold standard for measuring the kinetics of CO₂ hydration catalyzed by carbonic anhydrase.

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

-

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine (test compound)

-

Acetazolamide (standard inhibitor)

-

HEPES buffer (20 mM, pH 7.4)

-

Sodium sulfate (Na₂SO₄) or Sodium perchlorate (NaClO₄) for maintaining ionic strength

-

Phenol red (pH indicator)

-

CO₂-saturated water

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and acetazolamide in DMSO.

-

Prepare working solutions by diluting the stock solutions in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid interference.

-

Prepare a solution of the CA enzyme in the assay buffer.

-

Prepare a solution of the pH indicator (phenol red) in the assay buffer.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes.

-

-

Enzyme Inhibition Assay:

-

The assay is performed using a stopped-flow spectrophotometer to measure the initial rates of the CA-catalyzed CO₂ hydration.

-

The reaction is initiated by rapidly mixing the enzyme solution (pre-incubated with the inhibitor for 15 minutes at room temperature) with the CO₂-saturated water containing the pH indicator.

-

The change in absorbance of the phenol red indicator is monitored over time at its maximum absorbance wavelength (around 557 nm).

-

The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The uncatalyzed rate of CO₂ hydration is measured in the absence of the enzyme and subtracted from the catalyzed rates.

-

A range of inhibitor concentrations is tested to determine the concentration that causes 50% inhibition (IC₅₀).

-

-

Data Analysis:

-

The IC₅₀ values are determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Kᵢ) can be determined by performing the assay at different substrate (CO₂) concentrations and analyzing the data using the Cheng-Prusoff equation or by constructing a Lineweaver-Burk plot.

-

Expected Data Presentation:

The inhibitory activities of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine and the standard inhibitor, acetazolamide, should be summarized in a table for easy comparison.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine | Experimental | Experimental | Experimental | Experimental |

| Acetazolamide (Reference) | ~250 | ~12 | ~25 | ~5.8 |

Note: The Kᵢ values for Acetazolamide are approximate and can vary depending on the specific assay conditions.

Cell-Based Assays for Evaluating Cellular Efficacy